molecular formula C9H9BrClNO B13941278 (1-(3-Bromo-6-chloropyridin-2-yl)cyclopropyl)methanol

(1-(3-Bromo-6-chloropyridin-2-yl)cyclopropyl)methanol

Cat. No.: B13941278
M. Wt: 262.53 g/mol
InChI Key: ROEPTHRTZIAXDZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol typically involves the reaction of 3-bromo-6-chloropyridine with cyclopropanemethanol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

[1-(3-bromo-6-chloropyridin-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C9H9BrClNO/c10-6-1-2-7(11)12-8(6)9(5-13)3-4-9/h1-2,13H,3-5H2

InChI Key

ROEPTHRTZIAXDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=C(C=CC(=N2)Cl)Br

Origin of Product

United States

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